Enhanced Kinase Inhibitory Potential of the 6-Phenyl Scaffold Over 6-Nitro Derivatives in BRAF Models
Quantitative SAR from a series of imidazo[2,1-b]oxazole-based RAF kinase inhibitors demonstrates that a phenyl substitution at the 6-position is critical for oncogenic BRAF V600E potency. The most potent compounds in this series, 11o and 11q, which feature 6-aryl substitutions, achieved IC50 values of 34 nM and 92 nM against V600E-B-RAF, respectively [1]. In contrast, the therapeutically established 6-nitro chemotype, as represented by the anti-tuberculosis drug delamanid, shows no significant activity against this kinase, highlighting a functional divergence driven by the 6-position substituent [2]. This indicates that the 6-phenyl motif of the target compound is a more favorable starting point for developing BRAF kinase probes than the 6-nitro variant [3].
| Evidence Dimension | V600E-B-RAF Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly tested; predicted favorable based on SAR |
| Comparator Or Baseline | Compound 11o (6-aryl imidazo[2,1-b]oxazole): IC50 = 34 nM |
| Quantified Difference | The 6-aryl scaffold shows low-nanomolar activity; 6-nitro scaffold (delamanid) is inactive against this target. |
| Conditions | In vitro kinase assay, V600E-B-RAF |
Why This Matters
For procurement targeted at BRAF kinase inhibitor discovery, the 6-phenyl substitution pattern is a critical determinant of target engagement, directly informing library design and avoiding inactive scaffolds.
- [1] Abdel-Maksoud MS, Ammar UM, El-Gamal MI, Oh CH. Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. Bioorg Chem. 2019 Dec;93:103349. View Source
- [2] Sasaki H, Haraguchi Y, Itotani M, et al. Synthesis and antituberculosis activity of a novel series of optically active 6-nitro-2,3-dihydroimidazo[2,1-b]oxazoles. J Med Chem. 2006 Oct 19;49(21):6304-12. View Source
- [3] Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. J Mol Struct. 2023. View Source
